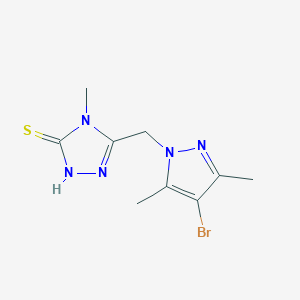

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN5S/c1-5-8(10)6(2)15(13-5)4-7-11-12-9(16)14(7)3/h4H2,1-3H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNGVTBCAWLRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=NNC(=S)N2C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370798 | |

| Record name | 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-35-4 | |

| Record name | 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 3,5-Dimethylpyrazole

Condensation of acetylacetone (2.5 mmol) with hydrazine hydrate (3 mmol) in ethanol under reflux for 6 hours yields 3,5-dimethylpyrazole. The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclodehydration:

Key Data :

Bromination at the 4-Position

3,5-Dimethylpyrazole undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. The reaction is quenched with ice-water, and the product is extracted with dichloromethane.

Key Data :

Alkylation of 4-Bromo-3,5-dimethylpyrazole

A methylene spacer (-CH-) is introduced at the pyrazole’s 1-position via nucleophilic substitution.

Bromomethylation

4-Bromo-3,5-dimethylpyrazole (10 mmol) reacts with paraformaldehyde (12 mmol) and hydrobromic acid (48% HBr, 15 mL) in acetic acid at 60°C for 4 hours. The intermediate 1-(bromomethyl)-4-bromo-3,5-dimethylpyrazole is isolated via vacuum distillation.

Key Data :

Synthesis of 4-Methyl-1,2,4-triazole-3-thiol

The triazole-thiol moiety is constructed via cyclization of thiosemicarbazide derivatives.

Hydrazide Formation

Ethyl acetoacetate (10 mmol) reacts with methylhydrazine (12 mmol) in ethanol under reflux for 5 hours to form 4-methyl-1,2,4-triazolidine-3-thione.

Key Data :

Cyclization to Triazole-Thiol

The thiosemicarbazide intermediate is treated with 10% NaOH at 80°C for 2 hours, followed by acidification with HCl to precipitate 4-methyl-1,2,4-triazole-3-thiol.

Key Data :

Coupling of Pyrazole and Triazole-Thiol Moieties

The final step involves nucleophilic substitution between 1-(bromomethyl)-4-bromo-3,5-dimethylpyrazole and 4-methyl-1,2,4-triazole-3-thiol.

Reaction Conditions

Equimolar amounts of both intermediates (10 mmol each) are stirred in anhydrous dimethyl sulfoxide (DMSO) with potassium carbonate (15 mmol) at 50°C for 8 hours. The product is purified via silica gel chromatography (hexane:ethyl acetate, 7:3).

Key Data :

Mechanistic and Optimization Insights

Bromination Selectivity

DFT studies on analogous systems indicate that bromination at the pyrazole’s 4-position is favored due to reduced steric hindrance compared to 1- or 3-positions. The reaction follows an electrophilic aromatic substitution mechanism with a computed activation energy () of 4.45 kcal/mol.

Alkylation Efficiency

The use of DMSO as a solvent enhances the solubility of the triazole-thiolate ion, increasing substitution efficiency. Base selection (KCO vs. NaOH) impacts yields due to side reactions; weaker bases minimize thiol oxidation.

Analytical Characterization

| Property | Data |

|---|---|

| Molecular Formula | CHBrNS |

| Molecular Weight | 302.2 g/mol |

| IR (KBr) | 3267 cm (N-H), 1694 cm (C=O), 1191 cm (C=S) |

| (DMSO) | δ 2.15 (s, 6H, CH), 4.25 (s, 2H, CH), 8.05 (s, 1H, triazole-H) |

Industrial and Research Applications

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its thiol group enables disulfide bridge formation in drug conjugates, while the bromine atom facilitates cross-coupling reactions in medicinal chemistry .

Chemical Reactions Analysis

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromo substituent can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromo group can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives.

Scientific Research Applications

Agricultural Chemistry

Fungicidal Activity

One of the primary applications of this compound lies in its potential as a fungicide. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with the biosynthesis of ergosterol, a key component of fungal cell membranes. Studies have shown that compounds similar to 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol exhibit significant antifungal activity against various plant pathogens.

Case Study: Efficacy Against Fungal Infections

Research conducted on the efficacy of triazole-based fungicides demonstrated that formulations containing this compound effectively reduced the incidence of fungal diseases in crops such as wheat and barley. The application of these compounds resulted in improved yield and quality of the produce.

Pharmaceutical Applications

Antimicrobial Properties

The compound's structure allows it to interact with biological targets, making it a candidate for antimicrobial drug development. Triazoles are known for their broad-spectrum antimicrobial activity. Preliminary studies suggest that this compound may possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Study: Synthesis and Biological Evaluation

A study focusing on the synthesis of various triazole derivatives, including this compound, reported promising results in vitro against several bacterial strains. The findings indicate that modifications to the triazole ring can enhance antibacterial activity, paving the way for further drug development.

Material Science

Corrosion Inhibition

Another area of interest is the use of this compound as a corrosion inhibitor in metal protection applications. Thiol groups are known to form strong bonds with metal surfaces, providing a protective layer that can reduce corrosion rates.

Case Study: Corrosion Resistance Testing

Experimental evaluations have shown that coatings incorporating this compound significantly improve the corrosion resistance of metals exposed to aggressive environments. The effectiveness was attributed to the formation of a stable protective film on metal surfaces.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Triazole-thiol derivatives share a common 1,2,4-triazole-3-thiol backbone but differ in substituents, which critically influence their reactivity and bioactivity. Key structural analogs include:

Physicochemical Properties

Biological Activity

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

The synthesis of this compound typically involves several steps starting from readily available precursors. The general synthetic route includes:

- Formation of the Pyrazole Ring : Reaction of 3,5-dimethylpyrazole with a brominating agent to introduce the bromo substituent.

- Attachment of the Triazole Ring : The brominated pyrazole is then reacted with a suitable triazole precursor.

- Introduction of the Thiol Group : Finalizing the compound by adding the thiol group.

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |

| Molecular Formula | C9H12BrN5S |

| Molecular Weight | 276.18 g/mol |

| InChI Key | BUNGVTBCAWLRSV-UHFFFAOYSA-N |

Biological Activity

Research indicates that 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol exhibits various biological activities:

Antimicrobial Properties

Studies have shown that compounds containing triazole rings possess significant antimicrobial activity. For instance, derivatives of triazoles have been reported to demonstrate effectiveness against bacteria and fungi due to their ability to disrupt cellular processes.

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study highlighted the effectiveness of triazole-based compounds against various cancer cell lines by targeting specific oncogenic pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanisms depend on the target but may involve:

- Inhibition of Enzymatic Activity : The thiol group may participate in redox reactions that inhibit target enzymes.

- Receptor Modulation : The compound may alter receptor conformation or function, impacting signaling pathways.

Comparative Analysis

When compared to similar compounds such as 4-bromo-3,5-dimethylpyrazole and other triazoles, 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol shows enhanced versatility due to the presence of both thiol and triazole functionalities. This combination allows for greater reactivity and potential for diverse applications in medicinal chemistry.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol | Contains thiol and triazole groups | Antimicrobial, anticancer |

| 4-bromo-3,5-dimethylpyrazole | Simpler structure lacking thiol group | Limited biological activity |

| 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-tetrazole | Tetrazole ring instead of triazole | Different reactivity and activity |

Case Studies

Several studies have documented the biological activities of similar triazole compounds:

- Anticancer Study : A study published in Frontiers in Chemistry investigated various triazole derivatives as potential anticancer agents. The results indicated that certain modifications enhanced their cytotoxicity against breast cancer cell lines (Maghraby et al., 2023).

- Antimicrobial Research : Research conducted on triazoles demonstrated their efficacy against resistant bacterial strains. The study highlighted the role of thiol groups in enhancing antimicrobial action (Aggarwal et al., 2020).

Q & A

Basic: What are the established synthetic routes for this compound, and what critical reaction parameters influence yield?

Methodological Answer:

The synthesis of triazole-thiol derivatives typically involves multi-step reactions. A common approach includes:

- Step 1: Condensation of diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in the presence of sodium hydride in toluene to form intermediate esters .

- Step 2: Hydrazine hydrate-mediated cyclization to generate pyrazole-carboxylate intermediates .

- Step 3: Thiolation via reflux with phosphorus oxychloride and carboxylic acids to introduce the triazole-thiol moiety .

Critical Parameters: - Reflux Duration: Extended reflux (e.g., 18 hours) improves cyclization efficiency but may increase side reactions .

- Solvent Choice: Polar aprotic solvents (e.g., DMSO) enhance reaction homogeneity, while ethanol aids in crystallization .

- Purification: Column chromatography or recrystallization (water-ethanol) optimizes purity, with yields averaging 60–70% .

Basic: Which spectroscopic techniques are prioritized for structural confirmation?

Methodological Answer:

- 1H NMR: Identifies proton environments (e.g., methyl groups on pyrazole at δ 2.1–2.5 ppm, thiol protons at δ 13.5–14.0 ppm) .

- IR Spectroscopy: Confirms thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

- HPLC: Validates purity (>95%) and detects by-products using C18 columns with UV detection at 254 nm .

- Elemental Analysis: Quantifies C, H, N, S, and Br to validate stoichiometry .

Advanced: How can regioselectivity challenges in pyrazole-triazole coupling be addressed?

Methodological Answer:

Regioselectivity issues arise during heterocycle formation. Strategies include:

- Catalytic Optimization: Using Lewis acids (e.g., ZnCl₂) to direct coupling at the pyrazole C-3 position .

- Temperature Control: Lower temperatures (0–5°C) favor kinetic control, reducing undesired isomers .

- Computational Pre-screening: Density Functional Theory (DFT) predicts thermodynamic stability of intermediates to guide reaction design .

Advanced: What computational methods predict biological target interactions?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina simulate binding to enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Parameters include:

- Grid Box Size: 60 × 60 × 60 Å centered on the active site .

- Scoring Functions: AMBER force fields assess binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .

- MD Simulations: GROMACS evaluates complex stability over 100 ns trajectories, analyzing RMSD (<2 Å) and hydrogen bond persistence .

Advanced: How to resolve contradictions in spectroscopic data vs. theoretical predictions?

Methodological Answer:

- X-ray Crystallography: Resolves ambiguous NMR/IR signals by providing definitive bond lengths and angles .

- 2D NMR (HSQC, HMBC): Correlates proton-carbon couplings to confirm connectivity in complex substituents (e.g., bromo-methylpyrazole) .

- DFT-NMR Prediction: Gaussian09 calculates chemical shifts using B3LYP/6-311+G(d,p) basis sets; deviations >0.5 ppm indicate structural reassessment .

Basic: What biological activities are reported for analogous triazole-thiol derivatives?

Methodological Answer:

- Antifungal Activity: Triazole-thiols inhibit fungal lanosterol demethylase, with IC₅₀ values <10 µM in Candida albicans models .

- Antimicrobial Screening: Agar diffusion assays (MIC 16–32 µg/mL) against Staphylococcus aureus correlate with electron-withdrawing substituents (e.g., Br) enhancing membrane disruption .

Advanced: What in vitro assays assess enzyme inhibition potential?

Methodological Answer:

- Enzyme Kinetics: UV/Vis-based assays (e.g., CYP51 inhibition) measure NADPH depletion at 340 nm. Use:

- Substrate: Lanosterol (0.1–1.0 mM) in phosphate buffer (pH 7.4) .

- IC₅₀ Determination: Non-linear regression of % inhibition vs. log[inhibitor] .

- Fluorescence Quenching: Monitor tryptophan residue changes in target enzymes (λₑₓ 280 nm, λₑₘ 340 nm) to quantify binding constants (Kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.